molecular formula C6H7F3IN3O2S B2872224 5-Iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-sulfonamide CAS No. 1946812-57-2

5-Iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-sulfonamide

Cat. No.: B2872224
CAS No.: 1946812-57-2
M. Wt: 369.1
InChI Key: RBNUKCYTIHXBTJ-UHFFFAOYSA-N
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Description

5-Iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-sulfonamide is a chemical compound characterized by the presence of iodine, trifluoropropyl, pyrazole, and sulfonamide groups

Preparation Methods

The synthesis of 5-Iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-sulfonamide typically involves multi-step reactions. One common synthetic route includes the iodination of a pyrazole derivative followed by the introduction of the trifluoropropyl group and sulfonamide functionality. The reaction conditions often require the use of specific catalysts and reagents to achieve high yields and purity. Industrial production methods may involve optimization of these reactions to scale up the process while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

5-Iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: The iodine atom in the compound can be substituted with other groups using reagents like organometallic compounds or halogen exchange reactions.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium, and controlled temperatures to ensure the desired products are formed .

Scientific Research Applications

5-Iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar compounds to 5-Iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-sulfonamide include other pyrazole derivatives and trifluoromethyl-containing compounds. These compounds share structural similarities but may differ in their reactivity, biological activity, and applications. For example:

Properties

IUPAC Name

5-iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3IN3O2S/c7-6(8,9)1-2-13-5(10)4(3-12-13)16(11,14)15/h3H,1-2H2,(H2,11,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBNUKCYTIHXBTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C(=C1S(=O)(=O)N)I)CCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3IN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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